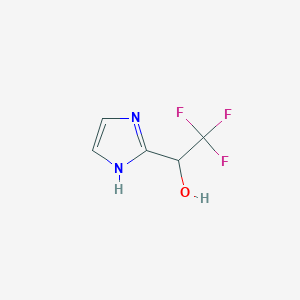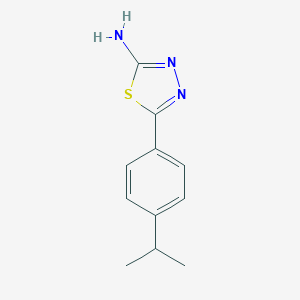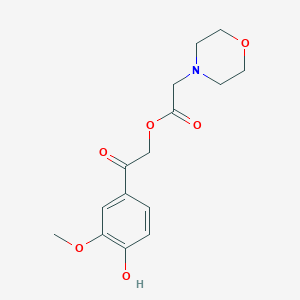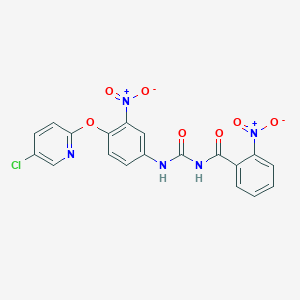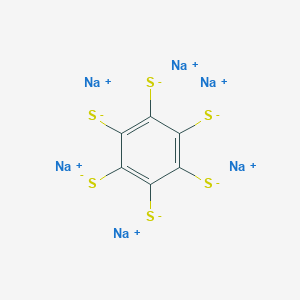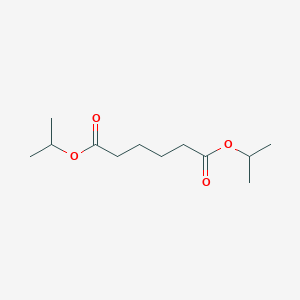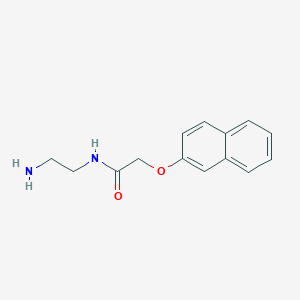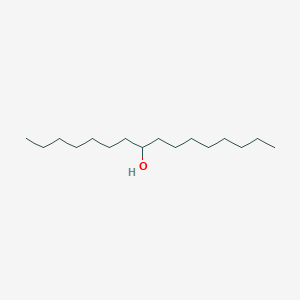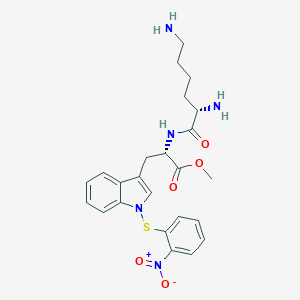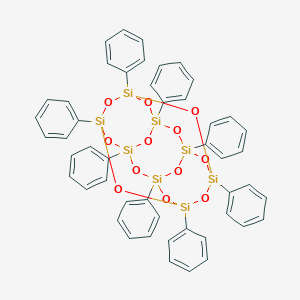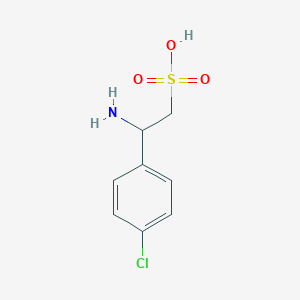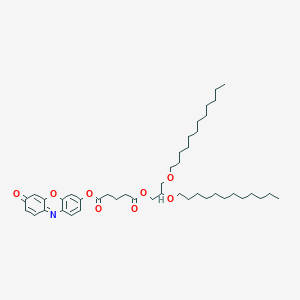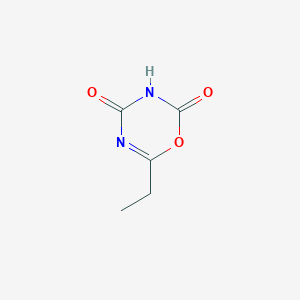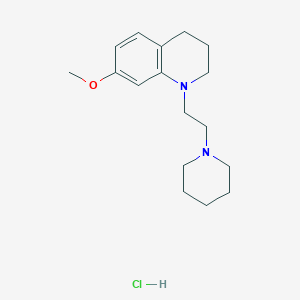
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, also known as TTNM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTNM is a derivative of coumarin, a natural compound found in many plants, and is synthesized using a multi-step process that involves the reaction of various chemical reagents.
Mecanismo De Acción
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is based on the ability of ROS to oxidize the nitro group on the phenol ring, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been shown to have a minimal effect on the biochemical and physiological processes of living cells, making it a safe and reliable tool for studying ROS in living systems. The compound has been extensively tested in vitro and in vivo, and no significant toxicity or adverse effects have been reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is its high selectivity and sensitivity for ROS detection. The compound is also easy to use and does not require any specialized equipment or expertise. However, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has some limitations, including its limited stability in aqueous solutions, which can affect its performance in some experiments.
Direcciones Futuras
There are several future directions for the use of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could also be used to study the role of ROS in aging and other physiological processes. Another potential direction is the development of new fluorescent probes based on the structure of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, which could have improved selectivity and sensitivity for ROS detection.
Conclusion
In conclusion, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is a synthetic compound that has significant potential for scientific research applications, particularly in the study of ROS in living cells. The compound is easy to use, safe, and reliable, making it a valuable tool for researchers in various fields. With further research and development, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could have numerous applications in the development of new therapies and the study of various physiological processes.
Métodos De Síntesis
The synthesis of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate involves several steps, including the reaction between 4-nitrophenol and 2-bromoacetophenone, followed by the reaction between the resulting compound and 2,5,7,8-tetramethylchroman-6-one. The final step involves the acetylation of the resulting compound to produce 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in these processes.
Propiedades
Número CAS |
107188-34-1 |
|---|---|
Nombre del producto |
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate |
Fórmula molecular |
C22H23NO7 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[2,5,7,8-tetramethyl-2-[(4-nitrophenoxy)methyl]-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H23NO7/c1-12-13(2)21-19(14(3)20(12)29-15(4)24)18(25)10-22(5,30-21)11-28-17-8-6-16(7-9-17)23(26)27/h6-9H,10-11H2,1-5H3 |
Clave InChI |
NENODCSJTNNDKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
Sinónimos |
2,5,7,8-TETRAMETHYL-2-(4-NITROPHENOXYMETHYL)-4-OXOCHROMAN-6-YL ACETATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



